2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9-11(10(2)20-16-9)7-14(17)15-8-13(18-3)12-5-4-6-19-12/h4-6,13H,7-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHJGACCYJBPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Acetamide Formation: The final step involves the formation of the acetamide group, typically through an amidation reaction using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Impact: The target compound’s furan and methoxyethyl groups may improve solubility compared to analogs with bulky aromatic systems (e.g., quinoline in ).
- Bioactivity : The anti-exudative activity of furan-triazole analogs suggests that the furan moiety in the target compound could contribute to similar biological effects, though specific data are lacking.
Physicochemical and Crystallographic Properties
- Crystal Structure : While crystallographic data for the target compound are unavailable, related acetamides (e.g., N-(1,3-benzothiazol-2-yl)acetamide ) exhibit planar acetamide backbones with heterocyclic substituents influencing packing efficiency.
- Solubility: Methoxyethyl and furan groups likely enhance aqueous solubility compared to analogs with cyclohexyl or naphthalenyl substituents (e.g., N-(2-amino-1-cyclohexylethyl)-2-(1,2,3,4-tetrahydro-naphthalen-2-yl)acetamide ).
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is a novel organic molecule characterized by its unique structural features, including an oxazole ring and a furan moiety. This article explores its biological activities, focusing on antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H22N2O3 |
| Molecular Weight | 302.37 g/mol |
| CAS Number | 2415469-60-0 |
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets such as enzymes and receptors. The oxazole and furan rings may facilitate binding to active sites, potentially inhibiting enzymatic activity or altering receptor functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxazole and furan structures. For instance, derivatives of similar compounds have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while exhibiting limited effects on Gram-negative strains like Escherichia coli .
In a comparative study involving various derivatives, it was found that compounds with electron-donating substituents exhibited enhanced activity against specific bacterial strains. The minimal inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | Bacillus subtilis |
| Compound B | 16 | Staphylococcus aureus |
| Compound C | 32 | Escherichia coli |
Antifungal Activity
The compound's antifungal properties have also been evaluated. Similar oxazole derivatives demonstrated significant antifungal activity against Candida albicans, with mechanisms involving cell cycle arrest at the S and G2/M phases . The structure–activity relationship indicated that modifications in the furan moiety could enhance antifungal efficacy.
Case Studies
-
Case Study on Antibacterial Activity:
A recent screening of 41 compounds revealed that several derivatives of oxazole exhibited selective antibacterial properties. Among these, one derivative showed an MIC of 8 µg/mL against Bacillus subtilis, indicating promising potential for further development as an antibacterial agent . -
Case Study on Antifungal Activity:
In another study focusing on antifungal activity, a related compound demonstrated a potent effect against Candida albicans, significantly inhibiting its growth at concentrations as low as 10 µg/mL. This suggests that modifications to the oxazole structure can yield compounds with enhanced antifungal properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
